An In-depth Technical Guide to the Physicochemical Characteristics of (2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)methanol
An In-depth Technical Guide to the Physicochemical Characteristics of (2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)methanol
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of (2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed exploration of its synthesis, structural elucidation, and key physical and chemical properties. The pyrazole moiety is a well-established pharmacophore, and this particular derivative, with its fused cyclopentane ring and a hydroxymethyl functional group, serves as a versatile building block for the synthesis of novel therapeutic agents, notably as a precursor to N-type calcium channel (Caᵥ2.2) inhibitors for the management of chronic pain.[1] This guide synthesizes available data with established chemical principles to provide a robust resource for the scientific community.
Introduction: The Significance of the Tetrahydrocyclopenta[c]pyrazole Scaffold
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, pyrazole derivatives have garnered considerable attention due to their diverse biological activities.[2][3] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, appearing in molecules with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1]
(2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)methanol (Figure 1) is a notable derivative that combines the pyrazole core with a saturated cyclopentane ring, creating a rigid, bicyclic scaffold. The presence of a hydroxymethyl group at the 3-position of the pyrazole ring provides a crucial handle for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules.[1] Its role as a key intermediate in the development of N-type calcium channel inhibitors highlights its potential in the search for new treatments for neuropathic pain.[1]
This guide will delve into the essential physicochemical properties of this compound, providing both theoretical and practical insights for its application in a research and development setting.
Figure 2: General synthetic workflow for (2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)methanol.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure adapted from established methods for the synthesis of similar pyrazole derivatives and should be optimized for specific laboratory conditions.
Materials:
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2-(Hydroxymethyl)cyclopentan-1-one
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Hydrazine hydrate
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Ethanol, absolute
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Glacial acetic acid (catalytic amount)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(hydroxymethyl)cyclopentan-1-one (1 equivalent) in absolute ethanol.
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Addition of Reagents: Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.
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Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
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Extraction: To the residue, add ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
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Final Product: The purified (2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)methanol is obtained as a solid. Dry the product under vacuum.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The following table summarizes the key known and predicted properties of (2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)methanol.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₀N₂O | Mass Spectrometry |
| Molecular Weight | 138.17 g/mol | Calculated |
| CAS Number | 1215295-82-1 | [1] |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not experimentally determined; predicted to be in the range of 150-180 °C | Based on similar pyrazole derivatives |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. | Predicted based on structure and properties of pyrazoles [2] |
| logP (predicted) | ~0.5 | [1] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 1 | Calculated |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopentane ring, the pyrazole ring, and the hydroxymethyl group. The chemical shifts will be influenced by the electronic environment of the heterocyclic system.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.
Predicted NMR Data (in DMSO-d₆):
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -CH₂OH | ~4.5 (d) | ~55 |
| -OH | ~5.0 (t) | - |
| Cyclopentane CH₂ | 2.0 - 2.8 (m) | 20 - 35 |
| Pyrazole C-H | Not applicable | - |
| Pyrazole C-3 | - | ~145 |
| Pyrazole C-3a | - | ~120 |
| Pyrazole C-6a | - | ~140 |
| Pyrazole NH | ~12.0 (br s) | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3200-3400 (broad) | O-H | Stretching |
| 3100-3200 | N-H | Stretching |
| 2850-2960 | C-H (aliphatic) | Stretching |
| ~1600 | C=N (pyrazole ring) | Stretching |
| ~1450 | C-H | Bending |
| ~1050 | C-O | Stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 138. Fragmentation patterns may include the loss of the hydroxymethyl group (-CH₂OH) and other characteristic fragments of the pyrazole ring.
Reactivity and Stability
(2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)methanol is expected to be a stable solid under standard laboratory conditions. The primary reactive sites are the hydroxymethyl group and the N-H of the pyrazole ring.
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Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be a site for esterification or etherification.
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Pyrazole N-H: The nitrogen atom can be alkylated or acylated, providing a convenient point for further diversification of the scaffold.
The pyrazole ring itself is generally stable to oxidation but can undergo electrophilic substitution, although the fused ring system will influence the regioselectivity of such reactions.
Applications in Drug Discovery
The true value of (2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)methanol lies in its application as a versatile building block in medicinal chemistry. Its demonstrated utility as a precursor for N-type calcium channel inhibitors underscores its importance in the development of novel analgesics for chronic pain. [1]The rigid bicyclic core provides a well-defined three-dimensional structure that can be strategically modified to optimize binding to biological targets. The hydroxymethyl group and the pyrazole nitrogen atoms offer multiple points for derivatization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Figure 3: Role of (2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)methanol in a drug discovery workflow.
Conclusion
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